1,2-ditiolanos
1,2-Dithiolanes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms and one thioether linkage in their molecular structure. These molecules exhibit unique reactivity due to the combination of both electron-withdrawing and donating groups. They are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and materials science applications.
The structural rigidity of 1,2-dithiolanes provides them with interesting physical properties, such as good solubility in polar solvents, which makes them valuable for various chemical reactions. Additionally, their thioether functionalities offer opportunities for further functionalization, enabling the synthesis of diverse compounds with tailored properties.
In recent years, 1,2-dithiolanes have gained significant attention due to their potential in developing new materials with unique optical and electronic characteristics. They also play a crucial role as precursors in the synthesis of complex molecules through点击以展开更多详情
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Estrutura | Nome químico | CAS | MF |
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(1,2-Dithiolane-4,4-diyl)dimethanol | 1121-96-6 | C5H10O2S2 |
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1,2-Dithiolane,4-methyl- | 5337-68-8 | C4H8S2 |
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1,2-Dithiolan-4-amine | 4212-05-9 | C3H7NS2 |
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1,2-Dithiolane,4-(methylthio)- | 75679-69-5 | C4H8S3 |
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1,2-Dithiolane,3-propyl- | 70678-50-1 | C6H12S2 |
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1,2-Dithiolane, 3-methyl- | 55487-20-2 | C4H8S2 |
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2,3-dithiaspiro[4.5]decane | 176-72-7 | C8H14S2 |
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1,2-Dithiolane, 4-(methylsulfonyl)- | 106124-85-0 | C4H8O2S3 |
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brugierol | 36437-85-1 | C3H6O2S2 |
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brugierol | 36437-86-2 | C3H6O2S2 |
Literatura Relacionada
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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